Hydrochlorothiazide vs. Indapamide: Quantified Systolic Blood Pressure Reduction Differential from Head-to-Head Meta-Analysis
In a random-effects meta-analysis of 14 randomized controlled trials with 883 patients, indapamide reduced systolic blood pressure (SBP) by 5.1 mmHg more than HCTZ (95% CI, -8.7 to -1.6; P = 0.004) [1]. The analysis controlled for dose-level differences across treatment arms, and the observed heterogeneity across trials was minimal [1].
| Evidence Dimension | Systolic blood pressure reduction |
|---|---|
| Target Compound Data | HCTZ baseline-adjusted SBP reduction (reference) |
| Comparator Or Baseline | Indapamide: -5.1 mmHg greater reduction than HCTZ (95% CI, -8.7 to -1.6) |
| Quantified Difference | -5.1 mmHg; P = 0.004 |
| Conditions | Meta-analysis of 14 RCTs, 883 patients, commonly prescribed dose ranges |
Why This Matters
Indapamide provides clinically meaningful superior SBP lowering compared to HCTZ, which is critical for antihypertensive efficacy and cardiovascular risk reduction.
- [1] Roush GC, Ernst ME, Kostis JB, Tandon S, Sica DA. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: Antihypertensive and metabolic effects. Hypertension. 2015;65(5):1041-1046. View Source
